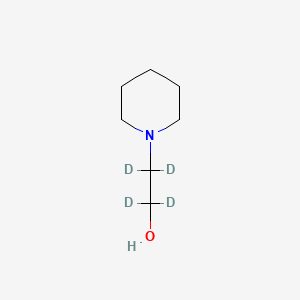

1-Piperidineethanol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

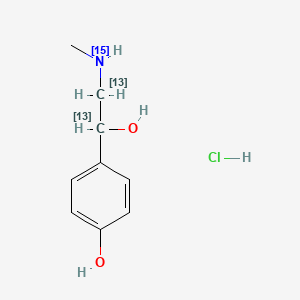

“1-Piperidineethanol-d4” is a chemical compound with the molecular formula C7H15NO . It is also known by other names such as “1,1,2,2-tetradeuterio-2-piperidin-1-ylethanol” and "2-(Piperidin-1-yl)(2H4)ethan-1-ol" . The molecular weight of this compound is 133.22 g/mol .

Synthesis Analysis

Piperidines, including “this compound”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: "InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2/i6D2,7D2" . It also has an InChIKey: "KZTWONRVIPPDKH-KXGHAPEVSA-N" . The compound has a topological polar surface area of 23.5 Ų .

Chemical Reactions Analysis

Piperidine-containing compounds, such as “this compound”, are widely used to convert ketones to enamines . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 133.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 133.140471086 g/mol, and its monoisotopic mass is also 133.140471086 g/mol . The compound has a complexity of 69.3 .

Applications De Recherche Scientifique

Enantioselective Synthesis

1-Piperidineethanol derivatives serve as valuable starting materials for the enantioselective synthesis of natural and synthetic compounds. The presence of a stereocenter in the piperidine skeleton, along with an easily-functionalizable alcohol group, positions these compounds as crucial intermediates in the production of enantiopure molecules. Through both synthetic and enzymatic methods, researchers have been able to achieve the resolution of racemic mixtures, paving the way for the synthesis of various natural products (Perdicchia et al., 2015).

Thermodynamic Properties

The study of the thermodynamic properties of 1-Piperidineethanol derivatives provides essential insights into their behavior and potential applications. For example, the standard molar enthalpies of formation, combustion, and vaporization of these compounds have been meticulously measured. Such data are crucial for understanding the molecular structure and designing processes involving these compounds, such as in material science and engineering (Silva & Cabral, 2006).

Anticancer and Imaging Agents

A series of novel naphthalimide derivatives containing piperidine moieties have shown potent cytotoxic activities and DNA binding properties, making them promising candidates for anticancer therapies and cancer cell imaging. Substituents in the piperidine structure significantly influence these activities, highlighting the importance of 1-Piperidineethanol derivatives in medicinal chemistry (Wang et al., 2016).

Synthesis of Metallophthalocyanine Complexes

1-Piperidineethanol derivatives have been utilized in the synthesis of metallophthalocyanine complexes, which are of interest for their electronic and photophysical properties. These complexes find applications in materials science, particularly in the development of photovoltaic devices, sensors, and as catalysts in various chemical reactions (Huang et al., 2008).

Green Chemistry and Synthesis

The pyrolysis of oxazines derived from 2-piperidineethanol leads to the formation of 2,3-dehydropiperidine enamines, showcasing a green method of synthesis. Such processes are valuable in organic synthesis, offering sustainable pathways to important intermediates (Cook et al., 2005).

Mécanisme D'action

The mechanism of action of piperidine derivatives includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Safety and Hazards

“1-Piperidineethanol-d4” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-2-piperidin-1-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTWONRVIPPDKH-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662173 |

Source

|

| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189705-44-9 |

Source

|

| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[8-(4-chlorophenoxy)-2-methylideneoctanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B562197.png)

![1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B562199.png)

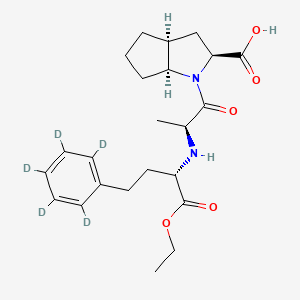

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)

![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)